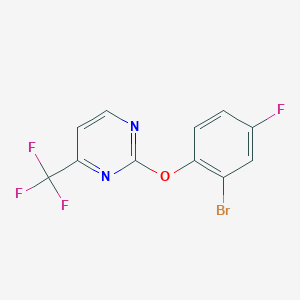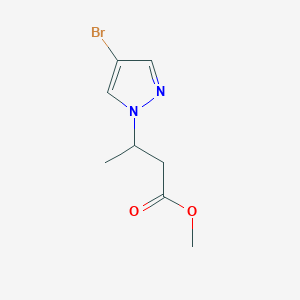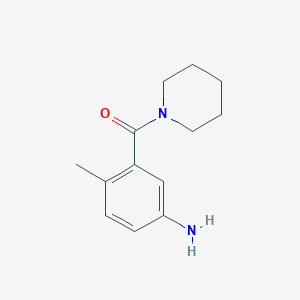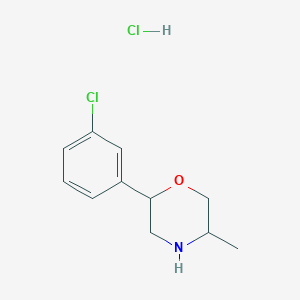
2-(3-Chlorophenyl)-5-methylmorpholine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
Research involving 2-(3-Chlorophenyl)-5-methylmorpholine hydrochloride focuses on its application in organic synthesis and chemical reactions. One area of interest is the stereoselective synthesis and alkylation processes, where this compound serves as a precursor or reactant in the formation of structurally complex heterocyclic compounds. For instance, the compound has been used in the synthesis of various derivatives through condensation reactions, demonstrating its versatility in organic synthesis (Krivokolysko et al., 2001). Similarly, studies have focused on the synthesis and properties of ammonium derivatives through reactions with cyanothioacetamide and dibenzoylmethane, highlighting its utility in creating compounds with potential biological activity (Krivokolysko et al., 2001).
Crystallography and Molecular Structure
Investigations into the crystal structure and molecular interactions of related morpholine derivatives offer insights into the compound's chemical behavior and potential applications. For example, studies on N-methylmorpholine betaine hydrochloride and its inclusion compounds with acetonitrile have been conducted to understand the hydrogen bonding and crystal packing, which are crucial for designing materials with desired properties (Dega-Szafran et al., 2002).
Polymorphism and Crystal Engineering
Research on polymorphism in biologically active derivatives, including studies on the crystal packing energetics, offers valuable information for drug design and material science. The identification of new polymorphs and their characterization through X-ray diffraction and computational methods provide insights into the stability and molecular interactions of these compounds, which is essential for their pharmaceutical applications (Panini et al., 2014).
Biological Activity and Pharmaceutical Applications
While the focus here is on chemical synthesis and structural analysis, it's important to note that related research also explores the biological activities of derivatives, such as antimicrobial properties. For example, studies on the synthesis and biological activity of isoxazole derivatives highlight the potential pharmaceutical applications of compounds synthesized using this compound or its related chemicals (Popat et al., 2004).
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-methylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-8-7-14-11(6-13-8)9-3-2-4-10(12)5-9;/h2-5,8,11,13H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROPKCMWOOAENS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


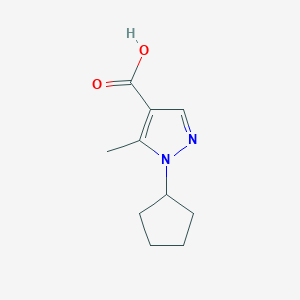

![2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1457291.png)

![6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1457293.png)
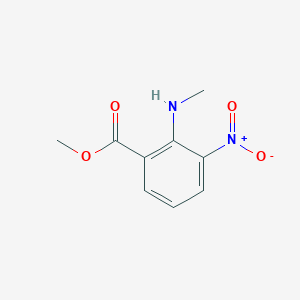
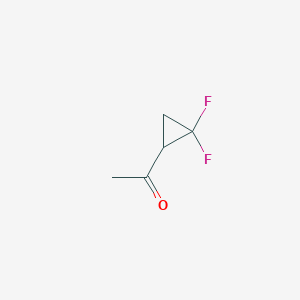
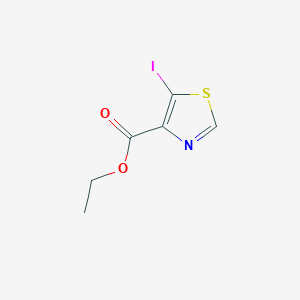
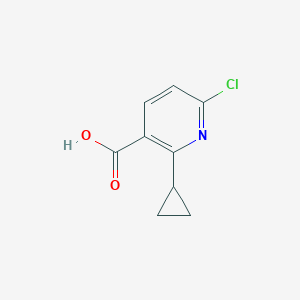

![3-[(2,2-Dimethoxyethyl)amino]propan-1-ol](/img/structure/B1457304.png)
